

Toxicological Profile of Dihydro-2(3H)-thiophenone: An In-depth Technical Guide

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Compound of Interest

Compound Name: Dihydro-2(3H)-thiophenone

Cat. No.: B090133

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydro-2(3H)-thiophenone, also known as γ -thiobutyrolactone, is a five-membered heterocyclic compound containing a sulfur atom. It is utilized as a flavoring agent and serves as a versatile intermediate in chemical synthesis. This technical guide provides a comprehensive overview of the available toxicological data for **Dihydro-2(3H)-thiophenone**, intended to inform researchers, scientists, and professionals in drug development about its safety profile. Due to the limited specific toxicological data for **Dihydro-2(3H)-thiophenone**, this guide also includes information on its close structural analog, γ -butyrolactone (GBL), for comparative purposes. It is crucial to note that while structurally similar, the toxicological profiles of these two compounds may differ.

Acute Toxicity

Acute toxicity studies are fundamental in determining the potential for adverse effects following a single exposure to a substance. For **Dihydro-2(3H)-thiophenone**, available data from animal studies indicate that it is harmful if swallowed.

Table 1: Acute Toxicity of **Dihydro-2(3H)-thiophenone**

Test Substance	Species	Route of Administration	LD50	Observed Effects	Reference
Dihydro-2(3H)-thiophenone	Mouse	Oral	1860 mg/kg	Not specified	[1] [2]
Dihydro-2(3H)-thiophenone	Mouse	Intraperitoneal	199 mg/kg	Convulsions	[1] [2]

Table 2: Acute Toxicity of γ -Butyrolactone (GBL) for Comparison

Test Substance	Species	Route of Administration	LD50	Reference
γ -Butyrolactone	Rat	Oral	1582 mg/kg	
γ -Butyrolactone	Mouse	Oral	1260 mg/kg	[3]
γ -Butyrolactone	Guinea Pig	Dermal	> 5000 mg/kg	
γ -Butyrolactone	Mouse	Intravenous	880 mg/kg	[3]
γ -Butyrolactone	Mouse	Intraperitoneal	880 mg/kg	[3]

Experimental Protocols

Acute Oral Toxicity Study (General Guideline based on OECD 401)

A standard acute oral toxicity study, such as the one that would have been used to determine the LD50 values in the tables above, generally follows this protocol:

- **Test Animals:** Healthy, young adult rodents (e.g., rats or mice) are used. Animals are acclimatized to laboratory conditions before the study.
- **Dosage:** The test substance is administered in a single dose by gavage. A range of dose levels is used to determine the dose that is lethal to 50% of the test population (LD50). A

control group receives the vehicle only.

- Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of up to 14 days.
- Necropsy: All animals (including those that die during the study and those euthanized at the end) undergo a gross necropsy to identify any pathological changes.

Genotoxicity and Mutagenicity

Genotoxicity assays are performed to detect substances that can cause damage to DNA and chromosomes. There is limited specific genotoxicity data available for **Dihydro-2(3H)-thiophenone**. However, for its analog, GBL, extensive testing has been conducted.

Table 3: Genotoxicity of γ-Butyrolactone (GBL)

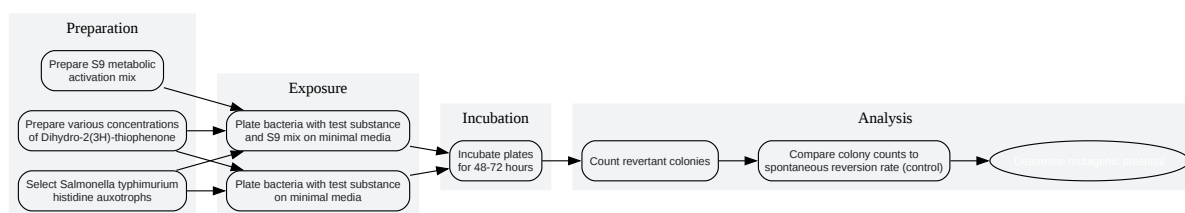
Assay Type	Test System	Metabolic Activation (S9)	Result	Reference
Ames Test	Salmonella typhimurium	With and without	Negative	[4][5]
Chromosomal Aberrations	Chinese Hamster Ovary (CHO) cells	Not specified	Positive	[4]
Sister Chromatid Exchanges	Chinese Hamster Ovary (CHO) cells	Not specified	Positive	[4]
Mouse Bone Marrow Micronucleus Test	Mouse	In vivo	Negative	[4]
Sex-linked Recessive Lethal Test	Drosophila melanogaster	In vivo	Negative	[4]

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay - General Guideline based on OECD 471)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

- **Test Strains:** Multiple strains of *Salmonella typhimurium* that are auxotrophic for histidine (i.e., they cannot synthesize it) are used.
- **Exposure:** The tester strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 fraction from rat liver).
- **Principle:** If the test substance is a mutagen, it will cause a reverse mutation in the bacteria, allowing them to synthesize histidine and grow on a histidine-free medium.
- **Evaluation:** The number of revertant colonies is counted and compared to the number of spontaneous revertants in the control group. A significant increase in revertant colonies indicates a mutagenic potential.



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Ames Test Experimental Workflow

Carcinogenicity

There are no specific carcinogenicity studies available for **Dihydro-2(3H)-thiophenone**. For its analog, GBL, studies in mice and rats have not shown evidence of carcinogenicity.[4][6] The International Agency for Research on Cancer (IARC) has classified GBL in Group 3: Not classifiable as to its carcinogenicity to humans.[4]

Experimental Protocols

Chronic Toxicity/Carcinogenicity Study (General Guideline based on OECD 451)

- **Test Animals:** Typically, rats and mice are used in long-term studies (e.g., 2 years).
- **Administration:** The test substance is administered daily in the diet, drinking water, or by gavage for the majority of the animal's lifespan.
- **Dose Selection:** At least three dose levels and a concurrent control group are used. The highest dose should induce some toxicity but not significantly shorten the lifespan from effects other than tumors.
- **In-life Observations:** Animals are monitored for clinical signs of toxicity, changes in body weight and food/water consumption, and the development of palpable masses.
- **Pathology:** At the end of the study, all animals undergo a complete necropsy, and a comprehensive list of tissues and organs is examined microscopically for evidence of neoplastic and non-neoplastic lesions.

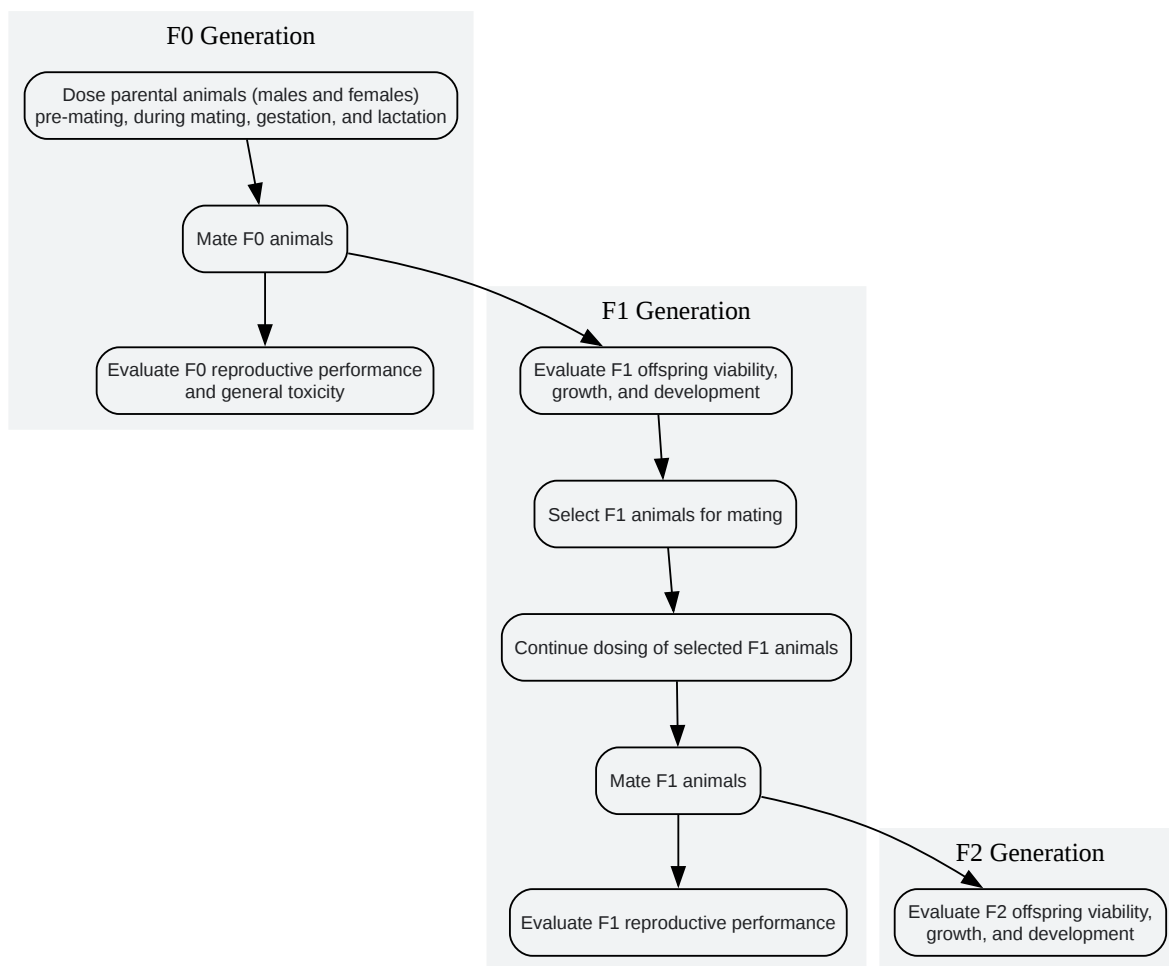
Reproductive and Developmental Toxicity

No specific reproductive or developmental toxicity studies were identified for **Dihydro-2(3H)-thiophenone**. For a related compound, gamma-ethyl-gamma-phenyl-butyrolactone, a fertility and peri- and post-natal study in mice showed reduced body weight at the highest dose and a decrease in the number of live fetuses. However, fertility and reproductive performance were not affected. The no-observed-adverse-effect level (NOAEL) was estimated at 100 mg/kg.[7]

Experimental Protocols

Two-Generation Reproductive Toxicity Study (General Guideline based on OECD 416)

- Parental Generation (F0): Male and female animals are exposed to the test substance for a period before mating, during mating, and for females, throughout gestation and lactation.
- First Filial Generation (F1): Offspring are exposed to the test substance from conception through lactation and, after weaning, for a pre-mating period. Selected F1 animals are then mated to produce the F2 generation.
- Endpoints Evaluated: A wide range of endpoints are assessed in both the F0 and F1 generations, including reproductive performance (e.g., fertility, gestation length), offspring viability, growth, and development.
- Pathology: A comprehensive histopathological examination of the reproductive organs is conducted on the F0 and F1 animals.

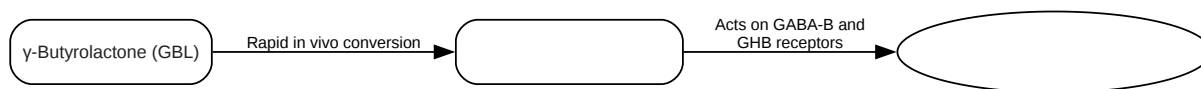


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Two-Generation Reproductive Toxicity Study Workflow

Mechanism of Action

The specific mechanism of toxicity for **Dihydro-2(3H)-thiophenone** is not well-documented. For its analog, GBL, the primary mechanism of its central nervous system effects is its rapid in vivo conversion to gamma-hydroxybutyrate (GHB). GHB is a neurotransmitter that acts on GABA-B and specific GHB receptors in the brain.[8]



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References

- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. gamma-thiobutyrolactone, 1003-10-7 [thegoodscentscompany.com]
- 3. Gamma-Butyrolactone | C₄H₆O₂ | CID 7302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. γ-Butyrolactone - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. cebs.niehs.nih.gov [cebs.niehs.nih.gov]
- 6. publications.iarc.who.int [publications.iarc.who.int]
- 7. Reproductive toxicity of gamma-ethyl-gamma-phenyl-butyrolactone, a new anticonvulsant and hypnotic drug, in mice. Fertility and peri- and post-natal studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GHB Pharmacology and Toxicology: Acute Intoxication, Concentrations in Blood and Urine in Forensic Cases and Treatment of the Withdrawal Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
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